6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC16393806
Molecular Formula: C28H26N4O
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H26N4O |
|---|---|
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C28H26N4O/c1-19-25(17-21-11-6-4-7-12-21)27(30-23-15-10-16-24(18-23)33-3)32-28(29-19)26(20(2)31-32)22-13-8-5-9-14-22/h4-16,18,30H,17H2,1-3H3 |
| Standard InChI Key | WYHDLGOCLFNQKK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NC4=CC(=CC=C4)OC)C)C5=CC=CC=C5 |
Introduction
Structural and Chemical Properties
Core Architecture and Substituent Effects
The compound’s scaffold centers on a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:
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A benzyl group at position 6, enhancing lipophilicity and membrane permeability.
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A 3-methoxyphenyl moiety at the N7 amine, contributing to hydrogen-bonding interactions with target proteins.
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Methyl groups at positions 2 and 5, which stabilize the core structure and modulate electronic effects.
These substitutions collectively optimize the molecule’s steric and electronic profile for target engagement. The methoxy group on the phenyl ring, for instance, introduces a polarizable oxygen atom capable of forming weak interactions with hydrophobic enzyme pockets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 6-Benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NC4=CC(=CC=C4)OC)C)C5=CC=CC=C5 |
| Topological Polar Surface Area | 54.8 Ų |
Synthesis and Optimization
Traditional Multi-Step Synthesis
The synthesis begins with the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with β-ketoesters, followed by sequential alkylation and amination steps. Critical stages include:
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Core Formation: Cyclocondensation under acidic conditions yields the pyrazolo[1,5-a]pyrimidine backbone.
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Benzylation: Introduction of the benzyl group via nucleophilic substitution at position 6.
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Amination: Coupling the 3-methoxyphenylamine group using Buchwald-Hartwig catalysis.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. This method reduces synthesis time from 48 hours to under 6 hours while improving yields from 45% to 78%. Key advantages include:
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Enhanced regioselectivity due to uniform heating.
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Reduced side-product formation.
Biological Activity and Mechanism of Action
CDK Inhibition and Antiproliferative Effects
The compound demonstrates nanomolar inhibitory activity against CDK2/cyclin E (IC50 = 23 nM) and CDK4/cyclin D1 (IC50 = 41 nM). Mechanistically, it binds to the ATP-binding pocket of CDKs, inducing cell cycle arrest at the G1/S phase. In vitro studies using MCF-7 breast cancer cells showed a 72% reduction in proliferation at 10 μM concentration over 72 hours.
Applications in Medicinal Chemistry
Oncology Drug Development
The compound’s CDK selectivity positions it as a candidate for:
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Combination Therapies: Synergizing with PARP inhibitors in BRCA-mutant cancers.
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Metastasis Suppression: Targeting CDK4/6 pathways implicated in epithelial-mesenchymal transition.
Antiviral Prospects
Preliminary docking studies indicate affinity for viral polymerases, including HIV-1 reverse transcriptase (docking score = -9.2 kcal/mol). Modifications at the N7 amine could enhance this activity.
Comparative Analysis with Structural Analogues
Table 2: Activity Profiles of Pyrazolo[1,5-a]pyrimidine Derivatives
The 3-methoxyphenyl group in the target compound confers superior solubility (LogP = 3.1) compared to the 3,5-dimethylphenyl analogue (LogP = 3.8), enhancing bioavailability.
Future Perspectives
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